N-hexylnaphthalen-1-amine
Description
N-Hexylnaphthalen-1-amine (CAS: 87619-72-5) is a secondary amine featuring a naphthalene ring substituted at the 1-position with a hexylamine group. Its synthesis typically involves the dehydrogenation alkylation of α-tetralones with amines using palladium on carbon (Pd/C) as a catalyst under inert conditions, yielding moderate to high purity products after purification via flash chromatography .
Properties
CAS No. |
87619-72-5 |
|---|---|
Molecular Formula |
C16H21N |
Molecular Weight |
227.34 g/mol |
IUPAC Name |
N-hexylnaphthalen-1-amine |
InChI |
InChI=1S/C16H21N/c1-2-3-4-7-13-17-16-12-8-10-14-9-5-6-11-15(14)16/h5-6,8-12,17H,2-4,7,13H2,1H3 |
InChI Key |
RIKWKOZGGUFCFA-UHFFFAOYSA-N |
SMILES |
CCCCCCNC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CCCCCCNC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Differences
The table below highlights key structural variations among N-hexylnaphthalen-1-amine and related compounds:
Key Observations :
- Alkyl Chain Length : The hexyl group in this compound enhances hydrophobicity compared to shorter chains (e.g., dimethyl in N,N-dimethylnaphthalen-1-amine) .
- Branched vs.
- Aromatic vs. Alkyl Substituents : Compounds with aryl groups (e.g., N-(4-ethoxyphenyl)naphthalen-1-amine) display increased π-π stacking interactions, influencing crystallinity and solubility .
Physicochemical Properties
- Boiling Points and Solubility: this compound’s hexyl chain increases lipophilicity, making it less soluble in polar solvents compared to N,N-dimethylnaphthalen-1-amine . N-(4-Ethoxyphenyl)naphthalen-1-amine’s ethoxy group introduces mild polarity, enhancing solubility in ethanol or DMSO .
- Spectroscopic Data :
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